Enantiomeric Purity via Specific Rotation
Methyl (R)-aminophenylacetate hydrochloride exhibits a defined specific rotation range of [α]20/D -117° to -129° (c=1, H2O) as verified by multiple vendor specifications . This narrow range (±6° tolerance) provides a quantifiable identity and purity benchmark that distinguishes the correct D‑enantiomer from its S‑counterpart, which would exhibit opposite optical rotation of approximately +118° to +129° under identical conditions [1].
| Evidence Dimension | Specific rotation [α]20/D (deg·mL·g⁻¹·dm⁻¹) |
|---|---|
| Target Compound Data | -117° to -129° (c=1, H2O) |
| Comparator Or Baseline | S-enantiomer: +118° to +129° (c=1, H2O) [expected theoretical inverse] |
| Quantified Difference | Opposite sign; absolute magnitude difference detectable by polarimetry |
| Conditions | Polarimetry, c=1 in water, 20 °C, sodium D-line |
Why This Matters
Specific rotation serves as a rapid, compendial identity test that confirms procurement of the correct enantiomer prior to use in stereospecific synthetic applications.
- [1] Sigma-Aldrich (via ChemBase). Product 307882: (R)-(-)-2-Phenylglycine methyl ester hydrochloride Specifications. Section: Optical Rotation. View Source
